3-((2-Hydroxyphenyl)amino)-2-iodo-5,5-dimethylcyclohex-2-EN-1-one
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Overview
Description
3-((2-Hydroxyphenyl)amino)-2-iodo-5,5-dimethylcyclohex-2-EN-1-one is an organic compound with a complex structure that includes an iodine atom, a hydroxyphenyl group, and a dimethylcyclohexene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((2-Hydroxyphenyl)amino)-2-iodo-5,5-dimethylcyclohex-2-EN-1-one typically involves multi-step organic reactions. One common method includes the iodination of a precursor compound followed by the introduction of the hydroxyphenyl group through a substitution reaction. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can further enhance the production process, ensuring consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
3-((2-Hydroxyphenyl)amino)-2-iodo-5,5-dimethylcyclohex-2-EN-1-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The iodine atom can be reduced to form deiodinated products.
Substitution: The iodine atom can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide (NaI) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyphenyl group can yield quinone derivatives, while substitution of the iodine atom can result in various substituted cyclohexene derivatives.
Scientific Research Applications
3-((2-Hydroxyphenyl)amino)-2-iodo-5,5-dimethylcyclohex-2-EN-1-one has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-((2-Hydroxyphenyl)amino)-2-iodo-5,5-dimethylcyclohex-2-EN-1-one involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group can participate in hydrogen bonding and other interactions with biological molecules, while the iodine atom can influence the compound’s reactivity and stability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
2-Iodo-5,5-dimethylcyclohex-2-EN-1-one: Lacks the hydroxyphenyl group, resulting in different chemical properties and reactivity.
3-((2-Hydroxyphenyl)amino)-5,5-dimethylcyclohex-2-EN-1-one:
Uniqueness
3-((2-Hydroxyphenyl)amino)-2-iodo-5,5-dimethylcyclohex-2-EN-1-one is unique due to the presence of both the hydroxyphenyl group and the iodine atom, which confer distinct chemical properties and reactivity
Properties
IUPAC Name |
3-(2-hydroxyanilino)-2-iodo-5,5-dimethylcyclohex-2-en-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16INO2/c1-14(2)7-10(13(15)12(18)8-14)16-9-5-3-4-6-11(9)17/h3-6,16-17H,7-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYKWIYFFCDABER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=C(C(=O)C1)I)NC2=CC=CC=C2O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16INO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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